Cas no 1638892-78-0 (3-Bromo-N-{[4-methanesulfonyl-2-(trifluoromethyl)phenyl]methyl}pyridin-2-amine)

3-Bromo-N-{[4-methanesulfonyl-2-(trifluoromethyl)phenyl]methyl}pyridin-2-amine structure
1638892-78-0 structure
Product Name:3-Bromo-N-{[4-methanesulfonyl-2-(trifluoromethyl)phenyl]methyl}pyridin-2-amine
CAS No:1638892-78-0
MF:C14H12BrF3N2O2S
MW:409.22149181366
CID:6626868
PubChem ID:135335667
Update Time:2024-01-13

3-Bromo-N-{[4-methanesulfonyl-2-(trifluoromethyl)phenyl]methyl}pyridin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-N-{[4-methanesulfonyl-2-(trifluoromethyl)phenyl]methyl}pyridin-2-amine
    • 2-Pyridinamine, 3-bromo-N-[[4-(methylsulfonyl)-2-(trifluoromethyl)phenyl]methyl]-
    • C92954
    • 1638892-78-0
    • LAFOXNFSHSMBJV-UHFFFAOYSA-N
    • DTXSID601335674
    • 3-BROMO-N-(4-(METHYLSULFONYL)-2-(TRIFLUOROMETHYL)BENZYL)PYRIDIN-2-AMINE
    • SCHEMBL20508242
    • Inchi: 1S/C14H12BrF3N2O2S/c1-23(21,22)10-5-4-9(11(7-10)14(16,17)18)8-20-13-12(15)3-2-6-19-13/h2-7H,8H2,1H3,(H,19,20)
    • InChI Key: LAFOXNFSHSMBJV-UHFFFAOYSA-N
    • SMILES: C1(NCC2=CC=C(S(C)(=O)=O)C=C2C(F)(F)F)=NC=CC=C1Br

Computed Properties

  • Exact Mass: 407.97550g/mol
  • Monoisotopic Mass: 407.97550g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 495
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 67.4Ų
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